Di-tert-butyl 1-(tert-butylthio)-1,2-hydrazinedicarboxylate Di-tert-butyl 1-(tert-butylthio)-1,2-hydrazinedicarboxylate
Brand Name: Vulcanchem
CAS No.: 84592-35-8
VCID: VC3794904
InChI: InChI=1S/C14H28N2O4S/c1-12(2,3)19-10(17)15-16(21-14(7,8)9)11(18)20-13(4,5)6/h1-9H3,(H,15,17)
SMILES: CC(C)(C)OC(=O)NN(C(=O)OC(C)(C)C)SC(C)(C)C
Molecular Formula: C14H28N2O4S
Molecular Weight: 320.45 g/mol

Di-tert-butyl 1-(tert-butylthio)-1,2-hydrazinedicarboxylate

CAS No.: 84592-35-8

Cat. No.: VC3794904

Molecular Formula: C14H28N2O4S

Molecular Weight: 320.45 g/mol

* For research use only. Not for human or veterinary use.

Di-tert-butyl 1-(tert-butylthio)-1,2-hydrazinedicarboxylate - 84592-35-8

Specification

CAS No. 84592-35-8
Molecular Formula C14H28N2O4S
Molecular Weight 320.45 g/mol
IUPAC Name tert-butyl N-tert-butylsulfanyl-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate
Standard InChI InChI=1S/C14H28N2O4S/c1-12(2,3)19-10(17)15-16(21-14(7,8)9)11(18)20-13(4,5)6/h1-9H3,(H,15,17)
Standard InChI Key MOWYOPQOADUFLA-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NN(C(=O)OC(C)(C)C)SC(C)(C)C
Canonical SMILES CC(C)(C)OC(=O)NN(C(=O)OC(C)(C)C)SC(C)(C)C

Introduction

Chemical Identity and Structural Characteristics

Fundamental Properties

Di-tert-butyl 1-(tert-butylthio)-1,2-hydrazinedicarboxylate is defined by the molecular formula C₁₄H₂₈N₂O₄S and the IUPAC name di-tert-butyl 1-(tert-butylthio)hydrazine-1,2-dicarboxylate. Its SMILES notation, O=C(N(SC(C)(C)C)NC(OC(C)(C)C)=O)OC(C)(C)C, encapsulates the stereochemical arrangement of tert-butyl groups and the sulfur-containing moiety .

PropertyValue
CAS Number84592-35-8
Molecular Weight320.45 g/mol
Purity≥95%
InChIInChI=1S/C14H28N2O4S/c1-13(2,3)19-11(17)15-16(12(18)20-14(4,5)6)21-10(7,8)9/h15H,1-9H3

The compound’s three-dimensional conformation, accessible via PubChem’s interactive model, reveals a sterically hindered structure due to the bulky tert-butyl groups, which influence its reactivity and solubility .

Synthesis and Production Methods

Synthetic Pathways

The synthesis of di-tert-butyl 1-(tert-butylthio)-1,2-hydrazinedicarboxylate typically involves the reaction of tert-butyl thiol with hydrazine derivatives under catalytic conditions. A representative method includes:

  • Stepwise Protection: Sequential protection of hydrazine’s amine groups using tert-butyloxycarbonyl (Boc) reagents.

  • Thioether Formation: Introduction of the tert-butylthio group via nucleophilic substitution or sulfide coupling.

Reaction ComponentRole
tert-Butyl thiolSulfur source for thioether bond
Boc anhydrideAmine-protecting agent
Catalysts (e.g., DMAP)Accelerate carboxylation

The process demands stringent control over reaction temperature and pH to avoid premature deprotection or side reactions. Post-synthesis purification via column chromatography or recrystallization ensures high yields (>70%) and purity.

Applications in Organic Synthesis

Amine and Peptide Protection

The compound’s Boc-protected hydrazine core enables its use in:

  • Peptide Synthesis: Temporary protection of cysteine residues via the S-tert-butylthio group, which prevents unwanted disulfide bond formation during solid-phase synthesis.

  • Heterocycle Formation: Serving as a precursor for triazoles and pyrazoles through cycloaddition reactions with alkynes or nitriles.

Functional Group Transformations

Its tert-butylthio moiety participates in radical-mediated reactions, facilitating the synthesis of sulfoxides and sulfones under oxidative conditions. For example, treatment with m-CPBA (meta-chloroperbenzoic acid) converts the thioether to a sulfone, expanding its utility in medicinal chemistry.

PrecautionRecommendation
Personal ProtectiveGloves, eyeshields, lab coat
VentilationUse fume hoods
Spill ManagementAbsorb with inert material

Disposal Considerations

Residual material should be incinerated in compliance with local regulations to prevent groundwater contamination. Aqueous solubility data, though limited, suggest cautious handling to avoid environmental persistence.

SupplierPurityPackaging
AChemBlock95%1 g, 5 g, 10 g
VulcanChem≥98%250 mg–25 g
Sigma-Aldrich97%5 g–100 g

Recent Research Developments

Innovations in Peptide Modification

Recent studies highlight its role in site-specific cysteine modification, enabling the synthesis of antibody-drug conjugates (ADCs) with enhanced stability. For instance, the S-tert-butylthio group undergoes selective deprotection under mild acidic conditions, permitting controlled bioconjugation.

Catalytic Applications

Emerging work explores its use as a ligand in transition metal catalysis. Palladium complexes derived from this compound have shown promise in Suzuki-Miyaura couplings, achieving turnover numbers (TON) exceeding 10⁴.

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